molecular formula C19H13BrFN3O4 B2644796 N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-53-7

N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2644796
CAS No.: 899970-53-7
M. Wt: 446.232
InChI Key: GARFANLMNYBBIE-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a high-purity chemical reagent designed for advanced research applications. This dihydropyridine carboxamide derivative features a 4-bromo-2-fluorophenyl amide group and a 3-nitrobenzyl substituent, a structural motif present in compounds investigated for various biological activities . Compounds within this chemical class have demonstrated significant promise in scientific research, particularly as scaffolds for developing new therapeutic agents. Research on structurally similar carboxamides has highlighted their potential antibacterial efficacy against clinically challenging, drug-resistant bacteria, including carbapenem-resistant strains of Acinetobacter baumannii (CRAB) and Klebsiella pneumoniae (CRKP) . Furthermore, the dihydropyridine core is a recognized pharmacophore in neurology, with derivatives being actively explored as inhibitors of β-secretase (BACE-1), a key enzyme target in Alzheimer's disease research . The electronic and steric properties imparted by its bromo, fluoro, and nitro substituents influence its reactivity, solubility, and intermolecular interactions, making it a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies . This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O4/c20-14-5-6-17(16(21)9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARFANLMNYBBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyridine Core: The Hantzsch dihydropyridine synthesis is a well-known method for constructing the dihydropyridine ring. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Bromo-fluorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, where the bromo-fluorophenyl moiety is attached to the dihydropyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.

    Substitution: The bromo and fluoro groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The dihydropyridine core is particularly interesting for its role in calcium channel modulation.

Medicine

Medicinally, compounds with similar structures have been investigated for their antihypertensive and anti-inflammatory properties. This compound could be a candidate for drug development targeting cardiovascular diseases or inflammatory conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or photonic properties due to its aromatic and nitro functional groups.

Mechanism of Action

The mechanism of action for N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific application. For instance, if used as a calcium channel blocker, it would inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The molecular targets would include the alpha-1 subunit of the L-type calcium channel.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares structural features and inferred properties of the target compound with three analogs from literature:

Compound Name Key Substituents Molecular Formula Inferred Properties
Target Compound 3-Nitrobenzyl, 4-bromo-2-fluorophenyl C₁₉H₁₄BrFN₃O₃* High electrophilicity (nitro group), moderate lipophilicity (Br/F)
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 3-Nitrobenzyl, 4-fluoro-3-(trifluoromethyl)phenyl C₂₀H₁₄F₄N₃O₃ Enhanced metabolic stability (CF₃), reduced steric bulk (F vs. Br)
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 3-(Trifluoromethyl)benzyl, 4-carbamoylphenyl C₂₁H₁₇F₃N₃O₃ Improved solubility (carbamoyl), lower reactivity (CF₃ vs. NO₂)
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 5-Chloro, 3-chlorobenzyl, 4-chlorophenyl C₁₉H₁₃Cl₃N₂O₂ High lipophilicity (Cl), potential toxicity concerns (multiple Cl)

*Calculated molecular formula based on structural features.

Electronic and Pharmacokinetic Implications

  • The 4-bromo-2-fluorophenyl group balances steric bulk (Br) with electronegativity (F), which may optimize target binding .
  • Analog 1 () : Replacing bromo/fluoro with trifluoromethyl (CF₃) reduces steric hindrance and increases metabolic stability due to fluorine’s inertness. However, the absence of bromine may lower membrane permeability .
  • Analog 2 () : The 4-carbamoylphenyl group introduces hydrogen-bonding capacity, improving aqueous solubility. The trifluoromethylbenzyl substituent offers metabolic resistance but may reduce electrophilic reactivity compared to nitro .

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines (DHPs). This compound exhibits a range of biological activities due to its unique structural features, including a dihydropyridine core substituted with various functional groups such as bromine, fluorine, and nitro groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C19H13BrFN3O\text{C}_{19}\text{H}_{13}\text{BrF}\text{N}_{3}\text{O}

Key features of the molecule include:

  • Dihydropyridine core : Commonly associated with calcium channel modulation.
  • Halogenated substituents : Bromine and fluorine may enhance biological reactivity.
  • Nitro group : Often linked to enzyme inhibition properties.

2. Enzyme Inhibition

The presence of the nitro group and amide bond within the molecule indicates potential enzyme inhibition capabilities. Compounds with similar structures have been shown to inhibit various enzymes, which could lead to therapeutic applications in drug development.

Case Studies and Experimental Data

StudyFindings
Study on DHP derivativesDemonstrated that certain DHPs exhibit significant calcium channel blocking activity, suggesting that this compound may share similar properties.
Enzyme inhibition assaysPreliminary data suggest that compounds with nitro and amide functionalities can inhibit specific enzymes involved in metabolic pathways, potentially positioning this compound as a candidate for further investigation.

Potential Applications

The diverse biological activities of this compound highlight its significance in medicinal chemistry. Possible applications include:

  • Cardiovascular therapeutics : If proven effective as a calcium channel blocker.
  • Anticancer agents : Based on structural similarities with known anticancer compounds.
  • Material science : Due to its unique chemical properties which may allow for new material development.

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